molecular formula C19H23BrO5 B2536646 Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-99-0

Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2536646
CAS No.: 308295-99-0
M. Wt: 411.292
InChI Key: OZXBJEWGALTNBA-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H23BrO5 and its molecular weight is 411.292. The purity is usually 95%.
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Biological Activity

Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate, also known by its CAS number 308295-99-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

The compound's molecular formula is C19H23BrO5C_{19}H_{23}BrO_5 with a molecular weight of approximately 397.260 g/mol. Its structural features include a benzofuran core and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC19H23BrO5
Molecular Weight397.260 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point459.8 ± 40.0 °C
Flash Point231.9 ± 27.3 °C

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study conducted using the MTT assay demonstrated that the compound showed promising cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicated potent inhibitory effects comparable to standard chemotherapy agents like doxorubicin .
  • Molecular Docking : Molecular docking studies have suggested that the compound interacts effectively with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR). These interactions support the observed cytotoxicity and suggest a mechanism involving the inhibition of signaling pathways critical for tumor growth .

Antimicrobial Activity

Preliminary assessments of antimicrobial activity have shown that compounds similar to propan-2-yl 6-bromo derivatives exhibit selective action against certain bacterial strains.

Antibacterial Testing

The compound was tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. Results indicated moderate antibacterial activity, particularly against Bacillus subtilis, with minimal inhibitory concentrations (MIC) suggesting potential as an antibacterial agent .

The biological activity of propan-2-yl 6-bromo derivatives can be attributed to several mechanisms:

  • Cytotoxicity : The compound induces apoptosis in cancer cells, leading to cell death through mechanisms involving oxidative stress and DNA damage.
  • Inhibition of Enzymatic Activity : The interaction with key enzymes involved in cancer metabolism and proliferation suggests that the compound may inhibit these pathways, further contributing to its anticancer effects.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or function may explain the observed antibacterial properties, although further studies are necessary to elucidate the specific pathways involved.

Properties

IUPAC Name

propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO5/c1-10(2)24-18(22)17-11(3)25-14-8-13(20)15(7-12(14)17)23-9-16(21)19(4,5)6/h7-8,10H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBJEWGALTNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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